molecular formula C16H20N2O2 B13929588 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione

Cat. No.: B13929588
M. Wt: 272.34 g/mol
InChI Key: UTAVLCDXUOJYOO-UHFFFAOYSA-N
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Description

2-methyl-8-benzyl-2,8-Diazaspiro[45]decane-1,3-dione is a chemical compound with the molecular formula C15H18N2O2 It belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
  • 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide
  • 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione is unique due to its specific spiro structure and the presence of both methyl and benzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C16H20N2O2/c1-17-14(19)11-16(15(17)20)7-9-18(10-8-16)12-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3

InChI Key

UTAVLCDXUOJYOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2(C1=O)CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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